4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a molecular formula of C40H28N2O8. This compound is characterized by its multiple aromatic rings and carboxylic acid groups, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-3,5-bis(4-carboxyphenyl)phenol with 4-carboxyphenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its carboxylic acid groups can interact with cellular receptors, influencing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: Similar structure with two amino and two carboxylic acid groups.
2-(4-aminophenyl)-5-aminobenzimidazole: Contains amino groups and an aromatic structure but differs in the core scaffold.
Uniqueness
4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its extensive aromatic system and multiple functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C40H28N2O9 |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C40H28N2O9/c41-35-31(21-1-9-25(10-2-21)37(43)44)17-29(18-32(35)22-3-11-26(12-4-22)38(45)46)51-30-19-33(23-5-13-27(14-6-23)39(47)48)36(42)34(20-30)24-7-15-28(16-8-24)40(49)50/h1-20H,41-42H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChI Key |
VRZFKQHVOMSAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)C(=O)O)OC4=CC(=C(C(=C4)C5=CC=C(C=C5)C(=O)O)N)C6=CC=C(C=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
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